4-Chloro-3-fluoro-3'-thiomorpholinomethyl benzophenone
Overview
Description
4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone is a chemical compound with the molecular formula C18H17ClFNOS. It is known for its unique structure, which includes a benzophenone core substituted with chloro, fluoro, and thiomorpholinomethyl groups. This compound is used in various scientific research applications due to its distinctive chemical properties .
Preparation Methods
The synthesis of 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzophenone Core: The initial step involves the preparation of the benzophenone core through Friedel-Crafts acylation of benzene with benzoyl chloride.
Introduction of Substituents: The chloro and fluoro substituents are introduced via halogenation reactions using appropriate halogenating agents such as chlorine and fluorine.
Thiomorpholinomethyl Group Addition: The thiomorpholinomethyl group is added through a nucleophilic substitution reaction, where thiomorpholine reacts with a benzyl halide derivative of the benzophenone.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohol derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone involves its interaction with specific molecular targets. The chloro and fluoro substituents enhance its reactivity, allowing it to form covalent bonds with target molecules. The thiomorpholinomethyl group may facilitate binding to biological macromolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar compounds to 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone include:
- 3-Chloro-4-fluoro-3’-thiomorpholinomethyl benzophenone
- 4-Chloro-3-fluoro-4’-thiomorpholinomethyl benzophenone
These compounds share structural similarities but differ in the position of substituents, which can affect their chemical reactivity and biological activity. The unique combination of chloro, fluoro, and thiomorpholinomethyl groups in 4-Chloro-3-fluoro-3’-thiomorpholinomethyl benzophenone makes it distinct and valuable for specific research applications .
Properties
IUPAC Name |
(4-chloro-3-fluorophenyl)-[3-(thiomorpholin-4-ylmethyl)phenyl]methanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClFNOS/c19-16-5-4-15(11-17(16)20)18(22)14-3-1-2-13(10-14)12-21-6-8-23-9-7-21/h1-5,10-11H,6-9,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLRCZGMUSMTKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1CC2=CC(=CC=C2)C(=O)C3=CC(=C(C=C3)Cl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClFNOS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20643377 | |
Record name | (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898763-31-0 | |
Record name | (4-Chloro-3-fluorophenyl){3-[(thiomorpholin-4-yl)methyl]phenyl}methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20643377 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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